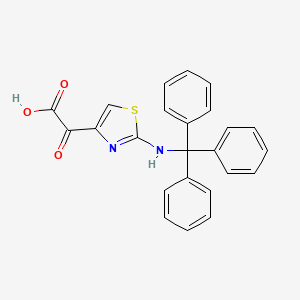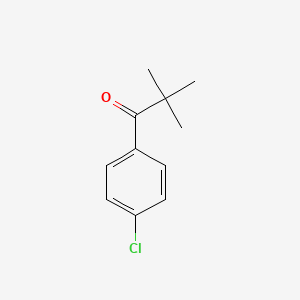
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
概述
描述
GS-3435 是一种最初由吉利德科学公司开发的小分子药物。它以神经氨酸酶抑制剂的作用而闻名,这意味着它靶向并抑制神经氨酸酶的活性。 这种酶对于流感病毒的复制至关重要,这使得 GS-3435 成为治疗流感感染的潜在抗病毒药物 .
准备方法
合成路线和反应条件
GS-3435 的合成涉及多个步骤,从基本的无机化合物开始。具体的合成路线和反应条件是吉利德科学公司拥有的专有信息。
工业生产方法
GS-3435 的工业生产可能会涉及大规模的有机合成技术,包括间歇反应器和连续流系统。该工艺将针对产率、纯度和成本效益进行优化,确保该化合物符合药物级标准。
化学反应分析
反应类型
GS-3435 经历几种类型的化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常由氧化剂促进。
还原: 这种反应涉及添加氢或去除氧,通常使用还原剂。
取代: 这种反应涉及用另一个官能团替换一个官能团,通常使用亲核试剂或亲电试剂。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 常见的试剂包括卤化物和烷基化试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺。
科学研究应用
化学: 它作为研究神经氨酸酶抑制机制的模型化合物。
生物学: 它用于了解神经氨酸酶在病毒复制和发病机制中的作用。
医学: 它已被研究作为治疗流感感染的潜在抗病毒药物。
工业: 它可用于开发新的抗病毒药物和治疗剂。
作用机制
GS-3435 通过抑制神经氨酸酶的活性发挥作用。神经氨酸酶对于从感染细胞中释放新的病毒颗粒至关重要。通过抑制这种酶,GS-3435 可以阻止病毒在宿主体内传播。 所涉及的分子靶点和途径包括 GS-3435 与神经氨酸酶活性位点的结合,从而阻止其催化活性 .
相似化合物的比较
类似化合物
奥司他韦: 另一种用于治疗流感的抗神经氨酸酶抑制剂。
扎那米韦: 一种具有相似作用机制的抗神经氨酸酶抑制剂。
帕拉米韦: 一种用于治疗严重流感病例的静脉注射抗神经氨酸酶抑制剂。
GS-3435 的独特性
GS-3435 在其对神经氨酸酶的特定结合亲和力和抑制效力方面是独一无二的。 虽然其他抗神经氨酸酶抑制剂如奥司他韦和扎那米韦也同样有效,但 GS-3435 提供了独特的药代动力学和药效学特性,可能在某些临床情况下提供优势 .
属性
IUPAC Name |
tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJINSJSWDSHUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457052 | |
| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313654-83-0 | |
| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


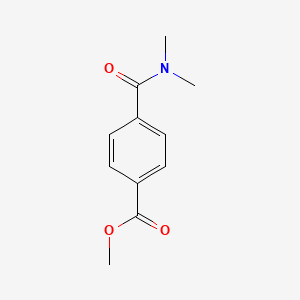
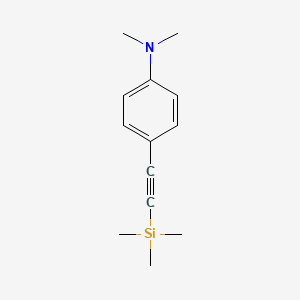
![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)

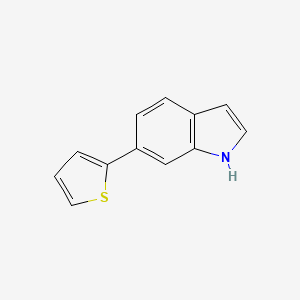
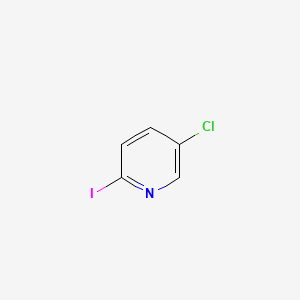
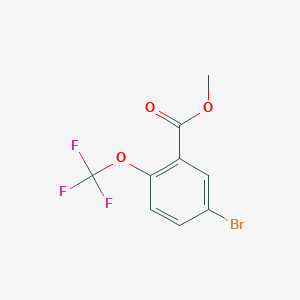
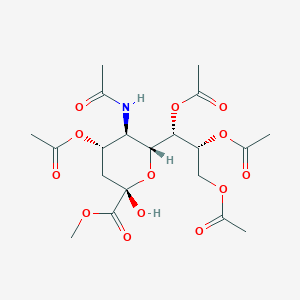
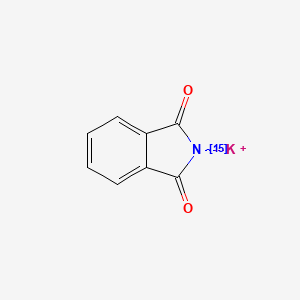
![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)
